- Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

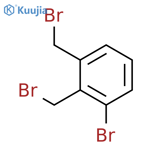

2-Benzyl-4-bromoisoindoline structure

商品名:2-Benzyl-4-bromoisoindoline

CAS番号:923590-78-7

MF:C15H14BrN

メガワット:288.182363033295

MDL:MFCD13183764

CID:736595

PubChem ID:52988158

2-Benzyl-4-bromoisoindoline 化学的及び物理的性質

名前と識別子

-

- 2-Benzyl-4-bromoisoindoline

- 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-

- 2-benzyl-4-bromo-1,3-dihydroisoindole

- 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)

- 4-Bromo-2-benzylisoindoline

- CS-0321818

- SB64260

- MFCD13183764

- DTXSID80681058

- AKOS015839186

- AS-42027

- SCHEMBL629986

- DB-079290

- PXCBVDGJELFHKH-UHFFFAOYSA-N

- 923590-78-7

- 2-benzyl-4-bromo-isoindoline

- HKP0288

- 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole

-

- MDL: MFCD13183764

- インチ: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2

- InChIKey: PXCBVDGJELFHKH-UHFFFAOYSA-N

- ほほえんだ: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 287.03100

- どういたいしつりょう: 287.031

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2A^2

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.412

- ふってん: 354 °C at 760 mmHg

- フラッシュポイント: 167.9 °C

- PSA: 3.24000

- LogP: 3.90280

2-Benzyl-4-bromoisoindoline セキュリティ情報

2-Benzyl-4-bromoisoindoline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Benzyl-4-bromoisoindoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B537978-10mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Ambeed | A671771-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$270.0 | 2024-04-16 | |

| A2B Chem LLC | AI61778-100mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 100mg |

$130.00 | 2024-05-20 | |

| 1PlusChem | 1P00IHKI-250mg |

1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)- |

923590-78-7 | 95% | 250mg |

$134.00 | 2023-12-15 | |

| Crysdot LLC | CD11012811-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$309 | 2024-07-19 | |

| Crysdot LLC | CD11012811-10g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 10g |

$1037 | 2024-07-19 | |

| Crysdot LLC | CD11012811-25g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 25g |

$1870 | 2024-07-19 | |

| eNovation Chemicals LLC | K13987-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 5g |

$940 | 2025-02-26 | |

| eNovation Chemicals LLC | K05400-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | >95% | 5g |

$990 | 2025-02-18 | |

| eNovation Chemicals LLC | Y0991355-10g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 10g |

$925 | 2024-08-02 |

2-Benzyl-4-bromoisoindoline 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt

リファレンス

- Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor, Journal of Medicinal Chemistry, 2010, 53(6), 2443-2463

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

リファレンス

- Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Toluene , Chlorobenzene ; rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors, World Intellectual Property Organization, , ,

合成方法 5

合成方法 6

はんのうじょうけん

リファレンス

- Processes for preparing protease inhibitors of hepatitis c virus, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Toluene ; 10 - 12 h, 105 - 110 °C; 110 °C → rt

リファレンス

- Process for preparation of 4-haloisoindoline hydrochlorides, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

リファレンス

- Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

リファレンス

- Preparation of macrocyclic compounds as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

リファレンス

- Preparation of macrocyclic peptides as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

リファレンス

- Preparation of peptidyl macrocyclic compounds as antiviral agents, World Intellectual Property Organization, , ,

合成方法 12

2-Benzyl-4-bromoisoindoline Raw materials

2-Benzyl-4-bromoisoindoline Preparation Products

2-Benzyl-4-bromoisoindoline 関連文献

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

923590-78-7 (2-Benzyl-4-bromoisoindoline) 関連製品

- 1316221-65-4(2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine)

- 2229390-19-4(methyl 5-(1-amino-3-hydroxypropan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate)

- 904500-32-9((2Z)-2-(3-chlorophenyl)methylidene-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one)

- 2229152-89-8((3-fluoro-2,3-dimethylbutan-2-yl)(methyl)amine)

- 1803890-04-1(1-Bromo-3-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one)

- 953017-21-5(5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 2-(2-methoxyphenoxy)acetate)

- 63207-03-4(1-(Dec-1-yl)piperazine)

- 1807273-61-5(Ethyl 2-chloro-4-cyano-6-formylphenylacetate)

- 1261668-84-1(8-Fluoronaphthalene-2-methanol)

- 1805383-66-7(6-Bromo-2-(bromomethyl)-4-(difluoromethyl)pyridine-3-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline

清らかである:99%

はかる:1g

価格 ($):243.0